(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine
Description
CAS No.: 1710195-66-6 Molecular Formula: C₁₅H₁₂Cl₂N₄ Molecular Weight: 319.19 g/mol This compound is a 1,2,4-triazole derivative featuring dual 4-chlorophenyl substituents: one attached to the triazole ring (position 5) and another linked via a methanamine group (position 3). The 1,2,4-triazole core is a versatile heterocycle known for its role in medicinal chemistry, particularly in antifungal, antibacterial, and anticancer agents .
Properties
Molecular Formula |
C15H12Cl2N4 |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
(4-chlorophenyl)-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C15H12Cl2N4/c16-11-5-1-9(2-6-11)13(18)15-19-14(20-21-15)10-3-7-12(17)8-4-10/h1-8,13H,18H2,(H,19,20,21) |
InChI Key |
OYMTUGCDOCVIQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The synthesis begins with the acylation of 4-chlorobenzylamine using 4-chlorobenzoyl chloride in the presence of triethylamine (Et₃N) as a base. The intermediate N-(4-chlorobenzyl)-4-chlorobenzamide undergoes cyclization with hydrazine hydrate (N₂H₄·H₂O) under reflux in ethanol (EtOH) to form the 1,2,4-triazole core.
Reaction Conditions
- Step 1 : 4-Chlorobenzylamine + 4-chlorobenzoyl chloride → N-(4-chlorobenzyl)-4-chlorobenzamide
Purification
The crude product is purified via recrystallization from ethanol/water (3:1) or column chromatography (silica gel, ethyl acetate/hexane 1:4).
Palladium-Catalyzed Coupling of Aryl Halides
Suzuki-Miyaura Cross-Coupling
Aryl halide intermediates are coupled with 4-chlorophenylboronic acid using palladium catalysts. This method is advantageous for introducing the 4-chlorophenyl group at position 5 of the triazole.
Reaction Scheme
Buchwald-Hartwig Amination
Used to introduce the methanamine group at position 3:
- Substrate : 3-Bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole
- Amine Source : 4-Chlorobenzylamine
- Catalyst : Pd₂(dba)₃/Xantphos
- Solvent : 1,4-Dioxane
- Temperature : 100°C, 12 hours
- Yield : 65–72%
One-Pot Three-Component Synthesis
Reaction Components
- Component A : 4-Chlorobenzaldehyde
- Component B : 4-Chlorophenylhydrazine
- Component C : Cyanoacetamide
Conditions
Mechanism
- Formation of hydrazone intermediate via condensation of aldehyde and hydrazine.
- Cyclization with cyanoacetamide to form the triazole ring.
Industrial-Scale Production
Continuous Flow Reactor Synthesis
Purification Techniques
- Crystallization : Anti-solvent (heptane) addition under controlled cooling.
- Chromatography : Simulated moving bed (SMB) chromatography for >99.5% purity.
Alternative Routes Using Microwave Assistance
Microwave-Promoted Cyclization
- Substrate : N-(4-chlorobenzyl)-4-chlorobenzamide
- Reagent : Hydrazine hydrate
- Solvent : Ethanol
- Microwave Power : 300 W, 120°C, 30 minutes
- Yield : 82% (vs. 68% conventional heating)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68–75 | 18 | 12–15 | Moderate |
| Suzuki Coupling | 70–78 | 6 | 25–30 | High |
| One-Pot Synthesis | 60–67 | 8 | 8–10 | High |
| Microwave-Assisted | 82 | 0.5 | 18–20 | Low |
Key Observations :
- Palladium-catalyzed methods offer higher yields but require expensive catalysts.
- One-pot synthesis is cost-effective but produces moderate yields.
- Microwave irradiation reduces reaction time by 97% compared to conventional methods.
Reaction Optimization and Troubleshooting
Common Side Reactions
Solvent Effects
- Ethanol vs. Methanol : Ethanol provides higher yields (75% vs. 62%) due to better intermediate solubility.
- Polar Aprotic Solvents : DMF increases reaction rate but complicates purification.
Spectroscopic Characterization
Key Spectral Data
Mass Spectrometry
- ESI-MS : m/z 319.19 [M+H]⁺ (calc. 319.08).
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. The triazole ring is known to inhibit the growth of various microorganisms, making it a valuable compound for developing new antibiotics and antifungal drugs .
Medicine
In medicine, (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine has shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical structure allows for the development of new herbicides and pesticides that are more effective and environmentally friendly .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves the inhibition of specific enzymes and receptors in biological systems. The triazole ring interacts with the active sites of enzymes, blocking their activity and leading to the inhibition of cellular processes. This compound has been shown to target enzymes involved in DNA replication and protein synthesis, making it effective against rapidly dividing cells such as cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Triazole Derivatives
Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Features : Fluorophenyl substituents, thiazole-triazole hybrid.
- Structural Differences : Replaces the methanamine group with a thiazole ring and incorporates fluorine instead of chlorine on one phenyl group.
Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Features : All fluorophenyl substituents.
- Structural Differences : Uniform fluorine substitution vs. mixed chlorine/fluorine in Compound 3.
- Implications : Uniform halogenation may lead to more predictable crystal packing, as seen in isostructural crystallization patterns .
| Parameter | Target Compound | Compound 4 | Compound 5 |
|---|---|---|---|
| Halogen Substituents | 2 × Cl | 1 × Cl, 3 × F | 4 × F |
| Heterocycle Core | 1,2,4-Triazole | Thiazole + 1,2,3-Triazole | Thiazole + 1,2,3-Triazole |
| Molecular Weight | 319.19 | ~550 (estimated) | ~550 (estimated) |
| Crystallography | Not reported | Triclinic, P̄1 symmetry | Triclinic, P̄1 symmetry |
Triazole Derivatives with Sulfur-Containing Groups
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
- Key Features : Sulfanyl (-S-) linker, methoxyphenyl substituent.
- Structural Differences : Replaces methanamine with a sulfanyl group and introduces a methoxy group.
2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
Oxadiazole and Carbonitrile Analogs
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- Key Features : Oxadiazole core instead of triazole.
- Structural Differences : The 1,2,4-oxadiazole ring replaces triazole, altering electronic distribution.
5-(4-Chloro-phenyl)-3H-[1,2,3]triazole-4-carbonitrile
Crystallographic and Conformational Comparisons
- Crystal Packing: Compounds 4 and 5 () exhibit similar triclinic packing but adjust for halogen size (Cl vs. F), affecting lattice stability.
- Planarity : Fluorophenyl analogs (Compounds 4 and 5) show near-planar conformations except for one perpendicular fluorophenyl group, while the target compound’s flexibility (due to methanamine) may allow variable conformations .
Biological Activity
The compound (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a derivative of the 1,2,4-triazole class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The molecular structure of the compound features a triazole ring that is known for its role in various biological activities. The presence of chlorophenyl groups enhances lipophilicity and may influence the compound's interaction with biological targets. The chemical formula is with a molecular weight of 236.70 g/mol.
Structural Formula
Antifungal and Antibacterial Properties
Research indicates that triazole derivatives exhibit significant antifungal and antibacterial activities. The compound's structure suggests potential efficacy against pathogens due to the triazole moiety's ability to inhibit ergosterol biosynthesis in fungi and disrupt bacterial cell wall synthesis.
Key Findings:
- Antifungal Activity : Triazoles are known to be effective against various fungal infections. A study highlighted that compounds with similar triazole structures showed minimum inhibitory concentrations (MIC) lower than traditional antifungals like fluconazole .
- Antibacterial Activity : Some derivatives have demonstrated potency against resistant strains of bacteria such as MRSA, outperforming established antibiotics .
Anticancer Potential
The compound may also exhibit anticancer properties. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting angiogenesis.
Case Studies:
- Cell Line Studies : In vitro studies on human cancer cell lines indicated that triazole derivatives could reduce cell viability significantly. For instance, compounds with similar structural features showed IC50 values in the low micromolar range .
- Mechanistic Insights : Molecular dynamics simulations revealed that these compounds interact with key proteins involved in cancer progression, suggesting a targeted mechanism of action .
Other Pharmacological Activities
Beyond antifungal and anticancer effects, triazole derivatives have shown promise in other therapeutic areas:
- Antiviral Activity : Some studies suggest potential against viral infections by inhibiting viral replication mechanisms.
- Anti-inflammatory Effects : Triazoles have been evaluated for their ability to modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine can be correlated with its structural features:
- Chlorine Substituents : The presence of chlorine atoms on the phenyl rings enhances biological activity due to increased electron-withdrawing effects.
- Aromatic Systems : The dual aromatic character contributes to hydrophobic interactions with biological targets, enhancing binding affinity.
SAR Analysis Table
| Compound Name | Structure | Notable Activities |
|---|---|---|
| (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine | Structure | Antifungal, Antibacterial, Anticancer |
| 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole | Structure | Antifungal |
| 4-(Triazolyl)phenols | Structure | Antibacterial |
| 1H-Triazole derivatives | Structure | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
